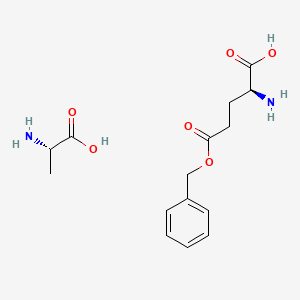
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Benzylglutamate-alanine copolymer is a synthetic polymer composed of gamma-benzylglutamate and alanine units. This copolymer is known for its unique properties, making it suitable for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-Benzylglutamate-alanine copolymer can be synthesized through ring-opening polymerization of N-carboxy-γ-benzyl-L-glutamate anhydride (BLG-NCA) in the presence of a primary amine initiator. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at controlled temperatures to ensure the formation of the desired copolymer .
Industrial Production Methods
Industrial production of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves large-scale ring-opening polymerization processes. The use of nickel-mediated catalysts and controlled reaction conditions ensures high yield and purity of the copolymer . The polymerization process is followed by purification steps, including size-exclusion chromatography and multiple-angle laser light scattering, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Benzylglutamate-alanine copolymer undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The copolymer can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles or electrophiles in organic solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the copolymer, while reduction can yield reduced forms of the polymer .
Applications De Recherche Scientifique
Gamma-Benzylglutamate-alanine copolymer has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: Employed in the development of biomimetic scaffolds for tissue engineering and regenerative medicine.
Industry: Utilized in the production of superabsorbent polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves its interaction with biological systems at the molecular level. The copolymer can mimic natural polymers, facilitating cell adhesion and proliferation. Its built-in neurotransmitter glutamate can induce neurogenesis and promote nerve regeneration . The molecular targets and pathways involved include the activation of specific receptors and signaling pathways that regulate cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(γ-benzyl-L-glutamate): A homopolymer of γ-benzyl-L-glutamate used in similar applications but lacks the alanine component.
Poly(ethylene terephthalate): A widely used synthetic polymer with different properties and applications.
Poly(aspartic acid): Another biodegradable polymer with applications in superabsorbent materials.
Uniqueness
Gamma-Benzylglutamate-alanine copolymer is unique due to its combination of γ-benzyl-L-glutamate and alanine units, providing a balance of hydrophobic and hydrophilic properties. This copolymer’s ability to form biomimetic scaffolds and its potential in neuroregenerative applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
37475-30-2 |
|---|---|
Formule moléculaire |
C15H22N2O6 |
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C12H15NO4.C3H7NO2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2(4)3(5)6/h1-5,10H,6-8,13H2,(H,15,16);2H,4H2,1H3,(H,5,6)/t10-;2-/m00/s1 |
Clé InChI |
LUBYMBWOEXNKPF-GBZGCGEDSA-N |
SMILES |
CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
SMILES isomérique |
C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Key on ui other cas no. |
37475-30-2 |
Synonymes |
gamma-benzyl-L-glutmate-L-alanine copolypeptide gamma-benzylglutamate-alanine copolymer GBGAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















